molecular formula C17H13N3OS B4140938 4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Cat. No. B4140938
M. Wt: 307.4 g/mol
InChI Key: RUFJQEXXGRLMDO-UHFFFAOYSA-N
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Description

“4-hydroxy-7-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their broad spectrum of biological properties, including antitumor, antiviral, anti-inflammatory, analgesic, antibacterial, and other activities .


Synthesis Analysis

The synthesis of this compound involves the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide . This reaction yields 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidine-7-carbonitrile, which is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative . This derivative can react with secondary amines to afford a series of 4-aminobenzothienopyrimidines .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its synthesis process and the reactions it undergoes. For instance, the IR spectrum of the 4-chloro derivative showed an absorption band at 1655 cm –1 due to the amide carbonyl group, which disappeared in going to the 4-chloro derivative .


Chemical Reactions Analysis

The 4-chloro derivative of this compound can react with a series of secondary amines (diethylamine, pyrrolidine, piperidine, morpholine, 1-benzylpiperazine) and hydrazine hydrate to produce the corresponding 4-aminotetrahydrobenzothienopyrimidines . The reaction of the 4-hydrazinyl derivative with formic acid was accompanied by Dimroth rearrangement, and the product was tetracyclic hexahydrobenzothienotriazolopyrimidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR and NMR spectra. For instance, the IR spectrum of the 4-chloro derivative showed an absorption band at 1655 cm –1 due to the amide carbonyl group . The 1H NMR spectrum showed signals at various chemical shifts, indicating the presence of different types of protons .

Future Directions

The future directions for the study of this compound could involve further exploration of its biological properties, given the known activities of thienopyrimidines . Additionally, more research could be conducted to understand its mechanism of action and to explore its potential applications in medicine and other fields.

properties

IUPAC Name

4-oxo-7-phenyl-3,5,6,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c18-9-17(11-4-2-1-3-5-11)7-6-12-13(8-17)22-16-14(12)15(21)19-10-20-16/h1-5,10H,6-8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFJQEXXGRLMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C3=C(S2)N=CNC3=O)(C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-7-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
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4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 5
4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile
Reactant of Route 6
4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile

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